6-(4-ethoxyphenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-2-24-17-8-6-15(7-9-17)18-10-11-19(23)22(21-18)13-14-4-3-5-16(20)12-14/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHBSYBCLZCDBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxyphenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 3-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with hydrazine hydrate under reflux conditions to yield the desired pyridazinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection, temperature control, and purification methods are crucial to achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethoxyphenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of dihydropyridazinones exhibit significant anticancer properties. The structure of 6-(4-ethoxyphenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one suggests potential activity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit cell proliferation in breast cancer (MCF-7) and prostate cancer (PC3) models. The presence of electron-withdrawing groups on the phenyl rings enhances the anticancer efficacy by increasing the compound's lipophilicity and bioavailability .
Anticonvulsant Properties
Dihydropyridazinones have also been investigated for their anticonvulsant properties. Compounds with similar structures have demonstrated effectiveness in various seizure models. The SAR (structure-activity relationship) studies suggest that modifications in the phenyl substituents can lead to enhanced anticonvulsant activity, making this class of compounds a candidate for further investigation in epilepsy treatment .
Anti-inflammatory Effects
The anti-inflammatory potential of dihydropyridazinone derivatives has been explored as well. Certain analogs have shown promise in reducing inflammation markers in vitro and in vivo. This activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies
- Antitumor Activity : A study demonstrated that a related dihydropyridazinone compound exhibited an IC50 value of 5.71 µM against MCF-7 cells, highlighting the potential of this class for developing new anticancer therapies .
- Anticonvulsant Activity : In preclinical models, certain derivatives showed protective effects against seizures with median effective doses comparable to established anticonvulsants. This suggests that further optimization could yield new treatments for epilepsy .
Organic Electronics
The unique electronic properties of 6-(4-ethoxyphenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one make it a candidate for applications in organic electronics. Its ability to form stable thin films could be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where charge transport and stability are critical .
Polymer Chemistry
In polymer science, incorporating dihydropyridazinones into polymer matrices can enhance mechanical properties and thermal stability. Research into polymer composites that include these compounds indicates improvements in material strength and durability under various environmental conditions .
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The ethoxy and fluorophenyl groups contribute to its binding affinity and specificity, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
- 4-(4-Fluorophenyl)-6-(hydroxymethyl)-2-(oxan-2-yl)-2,3-dihydropyridazin-3-one (from ): This compound features a 4-fluorophenyl group at position 4 and a hydroxymethyl group at position 6. The hydroxymethyl group may improve water solubility compared to the ethoxyphenyl group in the target compound . Key Difference: The absence of a 3-fluorobenzyl group at position 2 reduces lipophilicity and may limit membrane permeability.
6-(2,3-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2...] (from ):
This analog substitutes position 6 with a dichlorophenyl group and position 3 with a pyrazolyl moiety. The electron-withdrawing chlorine atoms enhance electrophilicity, which could increase reactivity in enzyme-binding pockets compared to the ethoxyphenyl group in the target compound .
Physicochemical and Pharmacokinetic Considerations
Table 1: Comparative Properties of Dihydropyridazinone Derivatives
Key Observations:
- The ethoxyphenyl group in the target compound increases logP compared to hydroxymethyl analogs, suggesting enhanced blood-brain barrier penetration but reduced aqueous solubility .
- Fluorine and chlorine substituents contribute to distinct electronic profiles, with chlorine offering stronger electron-withdrawing effects than fluorine .
Biological Activity
The compound 6-(4-ethoxyphenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one is a member of the dihydropyridazine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be described as follows:
- Core Structure : Dihydropyridazinone
- Substituents :
- Ethoxy group at the 4-position of the phenyl ring.
- Fluorophenyl group at the 2-position.
This unique arrangement contributes to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Antitumor Activity :
- Several studies have demonstrated that derivatives of dihydropyridazine show significant cytotoxic effects against various cancer cell lines.
- The presence of electron-withdrawing groups like fluorine enhances the antiproliferative activity by increasing lipophilicity and altering electronic properties.
-
Antimicrobial Properties :
- Compounds with similar structures have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- The ethoxy substituent may enhance membrane permeability, contributing to its effectiveness.
-
Anti-inflammatory Effects :
- Some dihydropyridazine derivatives have shown promise in reducing inflammation markers in vitro and in vivo.
- The mechanism may involve inhibition of pro-inflammatory cytokines.
The biological activities of 6-(4-ethoxyphenyl)-2-[(3-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways :
- Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
- Interaction with Cellular Receptors :
- Potential interactions with specific receptors may modulate signaling pathways related to growth and apoptosis.
Case Studies
-
Antitumor Efficacy :
A study evaluated the efficacy of this compound against human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The mechanism was linked to apoptosis induction through caspase activation. -
Antimicrobial Activity :
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating moderate antimicrobial activity.
Data Table: Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
